REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[C:15](=[O:17])[CH2:14][CH2:13][CH2:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2.[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH4+].[Cl-].[OH-].[K+]>O1CCCC1.CCOCC>[CH3:1][NH:2][C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[CH:15]([OH:17])[CH2:14][CH2:13][CH2:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2 |f:1.2.3.4.5.6,7.8,9.10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
3,4-dihydro-9-(methylamino)acridin-1(2H)-one
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
CNC=1C2=CC=CC=C2N=C2CCCC(C12)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
CUSTOM
|
Details
|
The tetra-hydrofuran solution was separated
|
Type
|
CUSTOM
|
Details
|
evaporated to an oil which
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
CNC=1C2=CC=CC=C2N=C2CCCC(C12)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |